![molecular formula C13H13N3O B2797977 N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926211-81-6](/img/structure/B2797977.png)
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 926211-81-6 . It has a molecular weight of 227.27 . The compound is in the form of a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17) . This indicates that the compound has a pyridine ring attached to a phenyl ring through an aminomethyl group .Physical And Chemical Properties Analysis
“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is a powder that is stored at a temperature of 4°C .Scientific Research Applications
Organic Synthesis
“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is an important organic intermediate used in the synthesis of various organic compounds . It can be used to prepare a variety of pyridine derivatives, which are important in many areas of chemistry .
Catalysts
This compound can be used in the preparation of magnetically recoverable catalysts. These catalysts have high surface area, simple preparation, and modification, making them ideal for use in chemical reactions .
Pharmaceutical Research
Pyridine derivatives, including those synthesized from “N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide”, show a wide range of excellent biological activities. They can act as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism agents .
Agrochemicals
“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is also used as an intermediate in the synthesis of agrochemicals . Pyridine derivatives have been found to have significant applications in the agrochemical industry.
Dyes
This compound is widely used in the dye industry . Pyridine derivatives are often used in the synthesis of various dyes due to their ability to form complex structures and vibrant colors.
Photographic Materials
“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” can be used in the production of photographic materials. It can act as an antioxidant and anti-fogging agent in these materials .
Mechanism of Action
Target of Action
The primary targets of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity . This interaction leads to changes in the cellular processes controlled by these enzymes .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to cell growth and proliferation .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide’s action would depend on the specific cellular context. Given its mode of action, it could potentially lead to the inhibition of cell growth and proliferation .
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGNRCVFEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide |
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